21-O-Acetyl 6beta-Hydroxy Dexamethasone
Description
Properties
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-12-7-15-16-9-18(28)17-8-14(27)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)26/h5-6,8,12,15-16,18-19,28-29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWHYZMBJNXZOF-VRCYOTQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628410 | |
| Record name | (6beta,11beta,16alpha)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72559-77-4 | |
| Record name | (6beta,11beta,16alpha)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromohydrin Formation
The foundational step for introducing the 6β-hydroxy group involves stereospecific bromohydrin addition across the Δ⁵⁶ double bond of dexamethasone precursors. As detailed in US7071328B2, N-bromoacetamide in tetrahydrofuran (THF) achieves 80% yield of the 5α-bromo-6β-hydroxy isomer, with minor formation of the 5β-bromo-6α-hydroxy byproduct (20%). Key parameters include:
-
Temperature : Reactions conducted at 0–5°C minimize bromine migration.
-
Solvent polarity : THF enhances nucleophilic attack at C6, favoring β-hydroxylation.
Suarez Reagent Cyclization
The 6,19-oxide bridge is formed via irradiation of the bromohydrin intermediate with diacetoxyiodobenzene (Suarez reagent) and iodine in dichloromethane. This radical-mediated process achieves quantitative cyclization within 1 hour at 25°C, as reported in US7071328B2. The resulting 6,19-oxide intermediate is hydrolyzed under mild alkaline conditions (methanolic KOH, 15 minutes) to yield 6β-hydroxy dexamethasone.
Grignard-Based C16 Methylation and Subsequent Functionalization
Methyl Magnesium Bromide Addition
CN101397320A discloses a Grignard protocol for introducing the C16 methyl group using copper-complexed methyl magnesium bromide in tetrahydrofuran. This method avoids over-addition at other ketone sites (e.g., C3 or C20) by leveraging steric shielding from the 9β,11β-epoxy group. Yields exceed 70% after column purification.
Sequential Oxidation and Fluorination
Post-Grignard oxidation with pyridinium chlorochromate (PCC) regenerates the C20 ketone, while fluorination at C9 is achieved using HF-pyridine complexes. The 6β-hydroxy group is introduced via epoxide ring-opening of a 5,6-epoxy intermediate using aqueous HCl, as exemplified in US3876633A.
Regioselective 21-O-Acetylation Strategies
Acyl Chloride-Mediated Esterification
The 21-hydroxy group is selectively acetylated using acetyl chloride in dichloromethane with pyridine as a base. US7071328B2 reports 90–95% conversion under these conditions, with no observed acetylation at the 6β-hydroxy position due to steric hindrance. Purification via silica gel chromatography (hexane:ethyl acetate, 6:4) yields 98% pure product.
Chemical Reactions Analysis
Types of Reactions
The compound 21-O-Acetyl 6beta-Hydroxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the development of analytical methods. It is also used in the synthesis of other corticosteroids and related compounds.
Biology
In biological research, 21-O-Acetyl 6beta-Hydroxy Dexamethasone is used to study the mechanisms of inflammation and immune response. It is also used in cell culture studies to investigate its effects on various cell types.
Medicine
In medicine, this compound is used in the formulation of topical creams, ointments, and inhalers for the treatment of inflammatory and allergic conditions. It is particularly effective in reducing symptoms of asthma, eczema, and psoriasis.
Industry
In the pharmaceutical industry, this compound is used in the production of various corticosteroid medications. It is also used in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of 21-O-Acetyl 6beta-Hydroxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Modifications
Pharmacokinetic and Pharmacodynamic Comparisons
Hydrolysis Kinetics:
- Dexamethasone 21-Phosphate : Rapidly hydrolyzed in human serum (t1/2 ~5 min), ensuring quick therapeutic onset .
- 21-O-Acetyl Derivatives : Hydrolysis rates vary by species; human serum enzymes hydrolyze acetyl esters slower than phosphate (e.g., t1/2 ~90–100 min for isonicotinate ester) . This suggests prolonged release for the acetylated form.
Anti-inflammatory Potency:
- Dexamethasone Phosphate/Sulphate : Equivalent potency to dexamethasone post-hydrolysis but differ in onset/duration due to ester stability .
- 6β-Hydroxy Derivatives : The 6β-OH group may reduce glucocorticoid receptor binding efficiency, as seen in betamethasone analogs .
Metabolic Fate:
- 21-O-Acetyl 6β-Hydroxy Dexamethasone : Predicted to undergo hepatic conversion to 6β-hydroxy metabolites, similar to dexamethasone’s primary metabolic pathway .
- Betamethasone 17,21-Dipropionate : Dual esterification delays hydrolysis, extending duration but requiring species-specific enzyme activity for activation .
Biological Activity
21-O-Acetyl 6beta-Hydroxy Dexamethasone is a synthetic glucocorticoid derivative of dexamethasone, distinguished by an acetyl group at the 21st position and a hydroxyl group at the 6beta position. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts, making it a valuable tool in both clinical and research settings.
The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it influences gene expression related to inflammatory and immune responses. This action leads to:
- Suppression of pro-inflammatory cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
- Inhibition of leukocyte migration : By modulating adhesion molecules and chemokines, it prevents leukocytes from reaching sites of inflammation.
Table 1: Comparison of Biological Activities
| Activity Type | This compound | Dexamethasone | Betamethasone |
|---|---|---|---|
| Anti-inflammatory | High | High | High |
| Immunosuppressive | Moderate | High | Moderate |
| GR Binding Affinity | High | Moderate | High |
Clinical Studies
This compound has been utilized in various clinical studies to assess its efficacy in treating inflammatory and autoimmune disorders. For instance:
- Case Study: Rheumatoid Arthritis : A study demonstrated significant improvement in symptoms when patients were treated with this compound, highlighting its potential as a therapeutic agent for managing chronic inflammatory conditions.
- Case Study: Asthma Management : In a clinical trial involving asthmatic patients, administration of this glucocorticoid resulted in decreased airway inflammation and improved lung function metrics compared to placebo groups.
In Vitro Studies
In vitro studies have further elucidated the mechanisms by which this compound exerts its effects:
- Cell Line Studies : Research using human fibroblast cell lines showed that treatment with this compound leads to a decrease in matrix metalloproteinase (MMP) production, which is critical in tissue remodeling during inflammation.
- Cytotoxicity Assays : Various assays indicated that while this compound is effective against inflammatory cells, it does not exhibit significant cytotoxicity towards normal cells at therapeutic doses.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound suggests that its modifications enhance bioavailability and receptor affinity compared to its parent compound, dexamethasone. Key findings include:
- Absorption : Rapid absorption following administration with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized by hepatic cytochrome P450 enzymes, with implications for drug interactions in patients receiving concurrent medications.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | Approximately 3-4 hours |
| Volume of distribution | High (indicating extensive tissue binding) |
| Clearance | Moderate |
Q & A
Q. What are the recommended analytical methods for characterizing 21-O-Acetyl 6β-Hydroxy Dexamethasone, and how do they address structural ambiguity?
To confirm the identity and purity of 21-O-Acetyl 6β-Hydroxy Dexamethasone (CAS 72559-77-4), researchers should employ:
- High-Performance Liquid Chromatography (HPLC) paired with UV detection to quantify purity and monitor degradation products .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities, particularly distinguishing the acetyl group at the 21-O position and hydroxylation at the 6β position .
- Mass Spectrometry (MS) for molecular weight confirmation (C₂₄H₃₁FO₇, MW 434.5 g/mol) and isotopic pattern analysis .
Data Table :
| Method | Key Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, acetonitrile/water gradient (40:60 to 70:30), 254 nm UV | Purity assessment |
| NMR | DMSO-d₆ solvent, 500 MHz for ¹H, DEPT-135 for ¹³C | Structural elucidation |
Q. How should researchers design synthesis protocols for 21-O-Acetyl 6β-Hydroxy Dexamethasone to ensure reproducibility?
Synthesis typically involves hydroxylation and acetylation of dexamethasone precursors. Key considerations:
- Hydroxylation : Optimize reaction conditions (e.g., pH 7.5–8.0, 25–30°C) to favor 6β-hydroxylation over competing 6α isomers .
- Acetylation : Use acetic anhydride in anhydrous dichloromethane with catalytic DMAP to achieve >95% yield at the 21-O position .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 7:3) to isolate the target compound .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioanalytical data for 21-O-Acetyl 6β-Hydroxy Dexamethasone, such as inconsistent recovery rates in biological matrices?
Inconsistent recovery in plasma or tissue homogenates may arise from:
- Protein Binding : Serum albumin (e.g., human serum albumin) binds glucocorticoids, reducing free drug availability. Use equilibrium dialysis or ultrafiltration to quantify unbound fractions .
- Metabolic Instability : Monitor 6β-hydroxylase activity in liver microsomes to assess metabolic conversion rates. Adjust incubation conditions (e.g., NADPH concentration) to stabilize the compound .
- Matrix Effects : Validate LC-MS/MS methods with deuterated internal standards (e.g., 21-O-Acetyl 6β-Hydroxy Cortisol-d4) to correct for ionization suppression .
Q. How do researchers evaluate the compound’s stability under varying storage conditions, and what methodological controls are essential?
Stability studies should include:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions (pH 1–13) to identify degradation pathways .
- Long-Term Storage : Store at −20°C in amber vials under nitrogen to prevent oxidation. Monitor water content (<0.1% via Karl Fischer titration) to avoid hydrolysis .
Data Table :
| Condition | Degradation Product | Mitigation Strategy |
|---|---|---|
| Light | 6β-hydroxy derivatives | Use light-resistant containers |
| Humidity | Acetic acid (from acetyl hydrolysis) | Desiccant-added packaging |
Q. What in vitro and in vivo models are appropriate for studying the anti-inflammatory efficacy of 21-O-Acetyl 6β-Hydroxy Dexamethasone?
- In Vitro : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression. Compare IC₅₀ values to dexamethasone to assess potency .
- In Vivo : Employ murine models of contact dermatitis or arthritis. Dose ranges (0.1–5 mg/kg) should account for interspecies metabolic differences (e.g., CYP3A4 vs. CYP3A11 activity) .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Discrepancies may result from:
- Pharmacokinetic Variability : Conduct bioavailability studies using radiolabeled 21-O-Acetyl 6β-Hydroxy Dexamethasone (³H or ¹⁴C) to track tissue distribution .
- Species-Specific Metabolism : Compare hepatic clearance rates across species (e.g., mouse vs. human microsomes) to adjust dosing regimens .
Q. What strategies ensure batch-to-batch consistency in custom synthesis for sensitive assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
